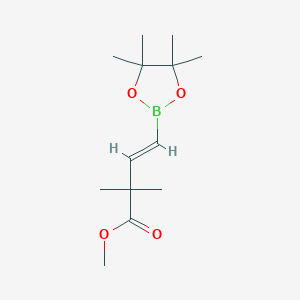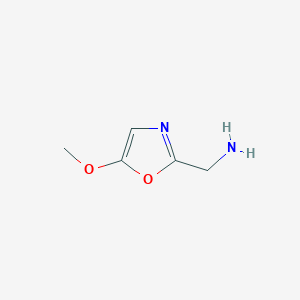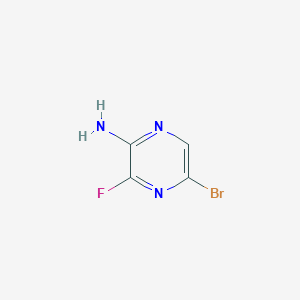![molecular formula C9H20N2O3 B6618772 tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate CAS No. 1332856-12-8](/img/structure/B6618772.png)
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate, also known as TBAMC, is an organic compound and a derivative of carbamate with a chemical formula of C9H20N2O3. It is a colorless liquid with a faint odor and is used in organic synthesis and as a reagent in laboratory experiments. TBAMC is a versatile compound, which has been used in the synthesis of a variety of compounds, including drugs, peptides, and other organic molecules. TBAMC has also been used in the study of enzyme inhibitors and in the synthesis of various compounds with a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has been used in a variety of scientific research applications, including the synthesis of drugs, peptides, and other organic molecules. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has also been used as a reagent in laboratory experiments, such as the synthesis of various compounds with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has also been used in the study of enzyme inhibitors, as well as in the synthesis of various compounds with a wide range of applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate acts as an enzyme inhibitor, which means that it binds to an enzyme and prevents it from functioning properly. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate binds to enzymes by forming a covalent bond with the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. In addition, tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate can also bind to other molecules, such as proteins, and inhibit their function.
Biochemical and Physiological Effects
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has been shown to have a variety of biochemical and physiological effects. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which can lead to an increased risk of drug toxicity. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as monoamine oxidase, which can lead to an increased risk of depression. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase, which can lead to an increased risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate has several advantages for laboratory experiments, including its low cost and its stability in a variety of solvents. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is also relatively non-toxic and has a low vapor pressure, which makes it suitable for use in a variety of laboratory experiments. However, tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate can be corrosive and can react with certain compounds, such as amines, which can lead to the formation of toxic compounds. In addition, tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is not soluble in water, which can limit its use in certain laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for the use of tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate in laboratory experiments and scientific research. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate could be used in the synthesis of new compounds with potential therapeutic applications, such as drugs, peptides, and other organic molecules. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate could also be used in the study of enzyme inhibitors and in the synthesis of compounds with potential applications in the fields of medicine, biochemistry, and pharmacology. tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate could also be used in the study of drug metabolism and the development of new drugs. In addition, tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate could be used in the synthesis of proteins and other biomolecules with potential applications in the fields of biotechnology and medicine.
Synthesemethoden
Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl alcohol with anhydrous ammonia, the reaction of tert-butyl alcohol with carbamic acid, and the reaction of tert-butyl alcohol with a primary amine in the presence of an acidic catalyst. In the first method, tert-butyl alcohol is reacted with anhydrous ammonia in the presence of a catalyst, such as anhydrous zinc chloride, to form tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate. In the second method, tert-butyl alcohol is reacted with carbamic acid in the presence of a catalyst, such as anhydrous zinc chloride, to form tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate. In the third method, tert-butyl alcohol is reacted with a primary amine, such as ethylamine, in the presence of an acidic catalyst, such as hydrochloric acid, to form tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNSCBRYGWVTD-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)





![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)




